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Abstract

Radiprodil, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate
(NMDA) receptor subunit GIUN2B, represents a compelling example of drug repurposing in the
neurosciences. Initially investigated for neuropathic pain, it has emerged as a promising
therapeutic candidate for rare, treatment-resistant pediatric epilepsies, including those
associated with GRIN-related disorders, Infantile Spasms (ISS), Tuberous Sclerosis Complex
(TSC), and Focal Cortical Dysplasia (FCD). This technical guide provides a comprehensive
overview of the discovery, mechanism of action, and the preclinical and clinical development
history of Radiprodil. It includes a detailed summary of key quantitative data, experimental
protocols, and visual representations of its signaling pathway and development workflow to
facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Initial Development

Radiprodil, also known as UCB3491 and RGH-896, was initially developed by UCB Pharma.
[1][2] The early medicinal chemistry efforts focused on identifying selective modulators of the
NMDA receptor, a key player in excitatory neurotransmission in the central nervous system
(CNS).[3][4] The rationale for targeting the GIuN2B subunit stemmed from its distinct
distribution and role in synaptic plasticity and excitotoxicity.
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The initial therapeutic target for Radiprodil was neuropathic pain.[1] It progressed through
preclinical and Phase 1 clinical studies in healthy adult volunteers, and into a Phase 2 trial for
diabetic peripheral neuropathic pain. While these studies established a favorable safety and
tolerability profile in over 460 adults, the development for neuropathic pain was ultimately
terminated due to a lack of efficacy. This early clinical experience, however, provided a crucial
foundation of safety and pharmacokinetic data that would later support its repurposing for
pediatric epilepsy.

Mechanism of Action

Radiprodil is a potent and selective negative allosteric modulator of NMDA receptors
containing the GIuN2B subunit. Unlike competitive antagonists that bind to the glutamate or
glycine binding sites, or channel blockers that physically obstruct the ion channel, Radiprodil
binds to a distinct allosteric site on the GIuN2B subunit. This binding event induces a
conformational change in the receptor, reducing the channel's open probability and thereby
decreasing the influx of calcium ions in response to glutamate and glycine binding. This
modulatory effect is particularly relevant in conditions characterized by overactive NMDA
receptor signaling.

An important feature of Radiprodil is its ability to retain its inhibitory effect on NMDA receptors
with gain-of-function (GoF) mutations in the GRIN2B gene, which are associated with severe
early-onset epileptic encephalopathies. In contrast, non-selective NMDA receptor antagonists
have shown reduced potency against such mutant receptors.
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Figure 1: Radiprodil's Signaling Pathway

Preclinical Development
In Vitro Pharmacology

Radiprodil's activity as a GIluN2B-selective NAM has been characterized in various in vitro
systems. Electrophysiological studies have demonstrated its ability to inhibit NMDA receptor-
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mediated currents in cells expressing recombinant human GIuN1/GIuN2B receptors.

Parameter Value Cell Line Assay Reference
Inhibition of

ICso0 69.91 nM HEK293 NMDA-induced
Ca?* influx

In Vivo Pharmacology: Seizure Models

The anticonvulsant properties of Radiprodil have been evaluated in several rodent models of
seizures.

3.2.1. Audiogenic Seizure Model in Mice

Radiprodil demonstrated potent, dose-dependent protection against generalized clonic
convulsions in a mouse model of audiogenic seizures.

Parameter Value Species Seizure Type Reference
Generalized

EDso 2.1 mg/kg Mouse Clonic
Convulsions

Experimental Protocol: Audiogenic Seizure Model

» Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are
often used. Another model utilizes Grin2a(S/S) mice.

e Acoustic Stimulus: A high-frequency acoustic stimulus (e.g., 11 kHz at 105 dB) is presented
to the mice.

o Drug Administration: Radiprodil or vehicle is administered intraperitoneally (i.p.) at various
doses prior to the acoustic stimulus.

o Seizure Assessment: The incidence and severity of seizures are observed and scored.
Seizure stages typically include wild running, clonic seizures, and tonic-clonic seizures.
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3.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

Radiprodil exhibited age-dependent anticonvulsant effects in a rat model of PTZ-induced
seizures. The highest potency was observed in juvenile rats (postnatal day 12), which
corresponds to infancy and early childhood in humans. This finding is consistent with the higher
expression of GIuN2B-containing NMDA receptors early in development.

o At 3 mg/kg, Radiprodil showed a statistically significant protective effect against the tonic
phase of PTZ-induced convulsions in PN12 rats.

o At 10 mg/kg, it completely abolished tonic seizures in PN12 rats.
» Radiprodil did not show significant anticonvulsant activity in adult (PN70) rats in this model.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

Animal Model: Male Wistar rats at different postnatal (PN) ages (e.g., PN7, PN12, PN70).

o Convulsant: Pentylenetetrazol (PTZ) is administered, typically via intraperitoneal (i.p.)
injection, at a dose sufficient to induce seizures (e.g., 30 mg/kg).

o Drug Administration: Radiprodil or vehicle is administered prior to PTZ injection.

e Seizure Assessment: Animals are observed for a defined period (e.g., 30 minutes) following
PTZ administration. The latency to and the severity of seizures are scored using a
standardized scale, such as the Racine scale.
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Figure 2: Preclinical Seizure Model Workflow

Clinical Development in Pediatric Epilepsies

Following the discontinuation of its development for neuropathic pain, Radiprodil was
repurposed by GRIN Therapeutics for the treatment of rare pediatric neurodevelopmental

disorders characterized by seizures.

Phase 1b Study in Infantile Spasms (NCT02829827)

An open-label, ascending-dose Phase 1b study was conducted to evaluate the safety,
tolerability, and pharmacokinetics of Radiprodil in infants with drug-resistant Infantile Spasms.

o Participants: Three infants with ISS who were resistant to standard-of-care treatments.
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» Dosing: Individually titrated, escalating doses of Radiprodil were administered for up to 34
days.

e Results: Radiprodil was found to be safe and well-tolerated. One infant became spasm-free,
and two showed clinical improvement.

Phase 1b/2a Honeycomb Study in GRIN-Related
Disorders (NCT05818943)

This ongoing open-label study is evaluating Radiprodil in children with GRIN-related disorders
with gain-of-function (GoF) variants.

o Participants: Pediatric patients (=6 months to <12 years) with a confirmed GoF variant in
GRIN1, GRIN2A, GRIN2B, or GRIN2D.

e Design: The study includes a seizure cohort and a behavioral cohort. Doses are individually
titrated.

o Topline Results: Radiprodil was generally well-tolerated. In the seizure cohort, a median
reduction of 86% in countable motor seizure frequency from baseline was observed. 71% of
patients experienced a greater than 50% reduction in seizures.

o ) o Key Efficacy
Clinical Trial Phase Indication Reference
Outcome

1 of 3 infants
NCT02829827 1b Infantile Spasms  became spasm-
free

86% median

Honeycomb 1b/2 GRIN-Related reduction in
a
(NCT05818943) Disorders seizure
frequency

Phase 1b/2a Astroscape Study in TSC and FCD
(NCT06392009)
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This ongoing open-label study is assessing the safety, tolerability, pharmacokinetics, and
potential efficacy of Radiprodil in patients with Tuberous Sclerosis Complex (TSC) or Focal
Cortical Dysplasia (FCD) Type II.

Phase 3 Beeline Study in GRIN-Related
Neurodevelopmental Disorder (NCT07224581)

Based on the promising results from the Honeycomb study, a global, multicenter, randomized,
double-blind, placebo-controlled Phase 3 trial, known as the Beeline study, is planned to further
evaluate the efficacy and safety of Radiprodil in patients with GRIN-related
neurodevelopmental disorder with a GoF genetic variant. The study will include two cohorts:
one with qualifying seizures and an auxiliary cohort for participants with behavioral or other
non-seizure symptoms.
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Figure 3: Radiprodil's Development Timeline

Pharmacokinetics

A Phase 1 study in healthy adults evaluated the pharmacokinetics of a single 30 mg oral dose
of Radiprodil suspension.
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Geometric Mean

Parameter Unit Reference
(Range)
Cmax 89.4 ng/mL
tmax 4.0 (3.0-6.0) hours
AUCIHf 2042 h*ng/mL
ta/2 15.8 hours
Conclusion

Radiprodil's journey from a failed neuropathic pain candidate to a promising treatment for rare
pediatric epilepsies highlights the value of a deep understanding of molecular mechanisms and
the strategic repurposing of drug candidates. Its selective negative allosteric modulation of the
GIluN2B subunit of the NMDA receptor provides a targeted approach to mitigating neuronal
hyperexcitability in patient populations with high unmet medical needs. The ongoing and
planned clinical trials will be crucial in definitively establishing the efficacy and safety of
Radiprodil and potentially offering a new therapeutic option for these devastating neurological
disorders. The data gathered to date, from early discovery through current clinical
investigations, provides a strong foundation for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

o 2. Negative allosteric modulators of the GIuN2B NMDA receptor with phenylethylamine
structure embedded in ring-expanded and ring-contracted scaffolds - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 3. companieshistory.com [companieshistory.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1680500?utm_src=pdf-body
https://www.benchchem.com/product/b1680500?utm_src=pdf-body
https://www.benchchem.com/product/b1680500?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2227-9059/13/11/2642
https://pubmed.ncbi.nlm.nih.gov/32070917/
https://pubmed.ncbi.nlm.nih.gov/32070917/
https://pubmed.ncbi.nlm.nih.gov/32070917/
https://www.companieshistory.com/ucb/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and
Positive Allosteric Modulators - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Radiprodil: A Technical Deep Dive into its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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